4-Hydroxy-3-nitrobenzonitrile
Overview
Description
4-Hydroxy-3-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O3. It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for being one of the main photoproducts formed during the photolytic destruction of the herbicide bromoxynil .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-nitrobenzonitrile can be synthesized through the reaction of dinitrobenzonitrile with sodium hydroxide. Under alkaline conditions, sodium hydroxide converts dinitrobenzonitrile to 4-hydroxy-3-nitrobenzoate. This intermediate is then acidified to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrazine monohydrate and Raney nickel as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate the substitution of the hydroxyl group.
Major Products
Reduction: The major product is 4-amino-3-nitrobenzonitrile.
Substitution: Depending on the substituent introduced, products can vary widely, including alkylated or acylated derivatives of this compound.
Scientific Research Applications
4-Hydroxy-3-nitrobenzonitrile has several applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-nitrobenzonitrile in its various applications depends on its chemical structure:
MALDI MS Matrix: It absorbs UV light efficiently, facilitating the desorption and ionization of analytes without significant background interference.
Chemical Reactions: The hydroxyl and nitro groups on the benzene ring influence its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitrobenzonitrile
- 4-Chloro-3-nitrobenzonitrile
- 4-Methoxy-3-nitrobenzonitrile
Uniqueness
4-Hydroxy-3-nitrobenzonitrile is unique due to the presence of both a hydroxyl and a nitro group on the benzene ring, which imparts distinct chemical properties. The hydroxyl group enhances its solubility in polar solvents, while the nitro group makes it a good candidate for reduction reactions to form amino derivatives .
Properties
IUPAC Name |
4-hydroxy-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLGVOPOSGVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186394 | |
Record name | 4-Hydroxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3272-08-0 | |
Record name | 4-Cyano-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3272-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxy-3-nitrobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCQ4PKY4SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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